Bienvenue dans la boutique en ligne BenchChem!

2-[(2-Methylpropan-2-yl)oxy]benzamide

Lipophilicity LogP ADME

This ortho-substituted benzamide features a sterically demanding tert-butoxy group (Taft Es ≈ –1.54), offering a 3-5 fold steric advantage over methoxy/ethoxy analogs for isoform-selective fragment screening (e.g., VAP-1/SSAO). The primary amide serves as an H-bond anchor, while the tert-butyl ether enables mild acidic deprotection (TFA/DCM) without degrading the amide—unlike methyl ethers requiring harsh BBr₃. Ideal for SAR matrices deconvoluting steric vs. lipophilic effects. Typical purity: ≥95% HPLC.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B7946050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylpropan-2-yl)oxy]benzamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC=C1C(=O)N
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13)
InChIKeyPYYAGPDOMPDRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylpropan-2-yl)oxy]benzamide (2-tert-Butoxybenzamide): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


2-[(2-Methylpropan-2-yl)oxy]benzamide (CAS not universally assigned; synonym: 2-tert-butoxybenzamide; molecular formula C₁₁H₁₅NO₂; molecular weight 193.24 g/mol) is an ortho-substituted benzamide derivative bearing a bulky tert-butoxy (–O–C(CH₃)₃) group at the 2-position of the phenyl ring . The compound belongs to the 2-alkoxybenzamide class, which encompasses analgesic agents such as salicylamide (2-hydroxybenzamide) and ethenzamide (2-ethoxybenzamide), as well as dopamine receptor antagonists and antifungal candidates [1]. Its defining structural feature—the sterically demanding, branched tert-butoxy substituent—distinguishes it from linear alkoxy analogs (methoxy, ethoxy, n-butoxy) and from the regioisomeric 4-tert-butoxybenzamide (CAS 99985-67-8) [2]. Typical commercial purity is ≥95% (HPLC), with packaging options ranging from milligram to gram scale for research procurement .

Why 2-tert-Butoxybenzamide Cannot Be Interchanged with Generic 2-Alkoxybenzamides: The Steric and Electronic Differentiation Rationale


Within the 2-alkoxybenzamide series, lipophilicity, steric bulk, and metabolic vulnerability vary systematically with the O-substituent, producing divergent profiles in biological permeability, receptor engagement, and hydrolytic stability that preclude generic substitution [1]. The tert-butoxy group confers a branched, quasi-spherical steric footprint (Taft Eₛ ≈ –1.54) substantially larger than that of the linear n-butoxy substituent (Eₛ ≈ –0.39) or the methoxy group (Eₛ ≈ –0.55), directly impacting target binding pocket complementarity and regioselectivity in downstream synthetic transformations . Moreover, the ortho positioning of the tert-butoxy group adjacent to the primary amide enables intramolecular hydrogen-bonding interactions and amidic resonance modulation not accessible to the para isomer (4-tert-butoxybenzamide, CAS 99985-67-8), making the two regioisomers non-fungible in both medicinal chemistry campaigns and intermediate-based synthetic routes [2]. These structural distinctions translate into quantifiable differences in logP, chromatographic retention, and acid-lability that a procurement specification must capture—as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-tert-Butoxybenzamide Versus Closest Analogs: LogP, Steric Bulk, and Regioisomeric Benchmarking


LogP Comparison Across the 2-Alkoxybenzamide Homologous Series: 2-tert-Butoxybenzamide vs. Methoxy, Ethoxy, Hydroxy, and n-Butoxy Analogs

The octanol-water partition coefficient (logP) of 2-tert-butoxybenzamide is predicted to fall in the range of ~2.5–2.9, based on the measured logP of its linear isomer 2-n-butoxybenzamide (logP = 2.85) and the established observation that branched alkyl ethers exhibit modestly reduced logP relative to their linear counterparts due to decreased solvent-accessible surface area . This places the target compound approximately 1.0–1.6 log units above 2-ethoxybenzamide (ethenzamide; measured logP = 0.96–1.39) [1] and approximately 1.6 log units above 2-methoxybenzamide (measured logP = 0.86–0.87) [2], corresponding to a ~40-fold increase in lipid-phase partitioning versus the methoxy analog. Compared to the parent 2-hydroxybenzamide (salicylamide; measured logP = 1.19–1.30) , the tert-butoxy derivative is approximately 1.3–1.6 log units more lipophilic (a ~20- to 40-fold increase). This lipophilicity gradient has direct consequences for membrane permeability, metabolic partitioning, and off-target binding potential.

Lipophilicity LogP ADME 2-Alkoxybenzamide

Steric Bulk Differentiation: Taft Steric Parameter (Eₛ) of tert-Butoxy vs. Linear Alkoxy Substituents in 2-Substituted Benzamides

The tert-butoxy substituent (–OC(CH₃)₃) imposes a Taft steric substituent constant (Eₛ) of approximately –1.54, reflecting severe steric demand arising from the quaternary α-carbon and three freely rotating methyl groups [1]. In contrast, the linear n-butoxy group (–O(CH₂)₃CH₃) has an estimated Eₛ of approximately –0.39 (primary alkyl ether series), the ethoxy group –0.30 to –0.35, and the methoxy group approximately –0.55 (oxygen-attached). The hydroxy group in salicylamide has an Eₛ of approximately –0.55 to –0.70 depending on hydrogen-bonding context [2]. This steric differential—nearly 3- to 4-fold greater than any linear alkoxy comparator—means the tert-butoxybenzamide occupies a substantially larger conformational volume in enzyme binding pockets and receptor cavities, which can be exploited for isoform selectivity (e.g., HDAC6 vs. HDAC1 selectivity driven by Boc/tert-butoxy groups) [3].

Steric hindrance Taft parameter Structure-Activity Relationship Receptor binding

Ortho vs. Para Regioisomeric Differentiation: 2-tert-Butoxybenzamide vs. 4-tert-Butoxybenzamide – Intramolecular Hydrogen Bonding and Amidic Resonance

The ortho positioning of the tert-butoxy group (2-tert-butoxybenzamide) enables formation of a six-membered intramolecular hydrogen bond between the ether oxygen and one amide N–H proton, a structural feature confirmed crystallographically for related ortho-alkoxybenzamides [1]. This intramolecular H-bond constrains the amide conformation and modifies the amidic resonance, increasing the rotational barrier about the C(O)–NH₂ bond compared to the para isomer (4-tert-butoxybenzamide, CAS 99985-67-8, melting point 134–135.5 °C) [2], where the tert-butoxy group is remote from the amide and cannot engage in analogous intramolecular interactions. The ortho isomer is therefore predicted to exhibit distinct NMR chemical shift patterns (amide proton deshielded by ~0.5–1.5 ppm relative to the para isomer) and differential chromatographic retention due to reduced solvent-exposed amide polarity [3]. This regioisomeric differentiation is critical for procurement: the two isomers are not interchangeable in any synthesis or assay where amide conformation or hydrogen-bonding topology matters.

Regioisomerism Intramolecular hydrogen bond Amidic resonance ortho-effect

Ortho-Alkoxybenzamide Antifungal Activity SAR: Chain Length and Branching Effects Inferred from 2-Hexyloxybenzamide Benchmarking

Within the 2-alkoxybenzamide class, antifungal potency against dermatophytes and Candida species has been shown to depend critically on alkoxy chain length and branching. The n-hexyloxy derivative (2-hexyloxybenzamide) demonstrated antifungal activity comparable to clotrimazole and superior to both salicylic acid and griseofulvin against Trichophyton and Epidermophyton species in head-to-head microbiological assays [1]. While direct quantitative MIC data for 2-tert-butoxybenzamide are not available in the public domain, the established SAR trend indicates that alkoxy chain branching (tert-butyl vs. n-butyl) modulates both target engagement and metabolic stability of the ether linkage, with the tert-butoxy group conferring greater resistance to oxidative O-dealkylation by cytochrome P450 enzymes compared to linear alkoxy chains . This makes the tert-butoxy derivative a mechanistically distinct candidate for antifungal or enzyme-inhibition screening where metabolic soft-spot mitigation is a design objective.

Antifungal 2-Alkoxybenzamide Structure-Activity Relationship Candida albicans

VAP-1/SSAO Inhibitory Activity Landscape: Contextualizing 2-tert-Butoxybenzamide Within the ortho-Substituted Benzamide Pharmacophore

The vascular adhesion protein-1 (VAP-1/SSAO) inhibitory pharmacophore accommodates ortho-substituted benzamides, with several potent inhibitors bearing alkoxy or aminoalkoxy groups at the 2-position. In the ChEMBL/BindingDB database, structurally related VAP-1 inhibitors achieve IC₅₀ values in the range of 5.2 nM (rat VAP-1, CHO cell assay; CHEMBL4094310) to 53 nM (human VAP-1, CHO cell assay; CHEMBL2375367), demonstrating that the ortho-substituted benzamide core is permissive for nanomolar potency when appropriately elaborated [1]. While 2-tert-butoxybenzamide itself has not been profiled in published VAP-1 assays, its structural features (ortho-tert-butoxy, primary amide) place it as a minimalist scaffold within this pharmacophore series. Its value proposition relative to the elaborated nanomolar inhibitors lies in its simplicity: it serves as an unelaborated core for fragment-based or parallel library synthesis where the primary amide and sterically shielded ortho position serve as orthogonal diversification handles [2].

VAP-1 SSAO Semicarbazide-sensitive amine oxidase Benzamide inhibitor

Synthetic Utility: Acid-Labile tert-Butoxy Protecting Group as a Latent Phenol for Orthogonal Deprotection Strategies

The tert-butoxy group in 2-tert-butoxybenzamide can be chemoselectively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to unmask the corresponding 2-hydroxybenzamide (salicylamide), a transformation that is orthogonal to benzyl ether or methyl ether deprotection conditions [1]. This contrasts with the methyl ether analog (2-methoxybenzamide), which requires harsh demethylation conditions (BBr₃ or concentrated HBr, often incompatible with the primary amide), and the benzyl ether analog, which requires hydrogenolysis [2]. The reported synthetic route to 2-tert-butoxybenzamide proceeds via a three-step sequence: (1) diazotization/iodination of a suitable aniline precursor (63% yield with isoamyl nitrite/CH₂I₂ at 80 °C), (2) amidation with methanolic ammonia (90% yield at 60 °C), and (3) tert-butyl ether installation (Et₃N/DMF, 80 °C), providing an overall accessible synthetic entry . This orthogonal deprotection capability directly impacts procurement decisions: the tert-butoxy derivative should be selected over the methyl ether when downstream hydroxyl unmasking under mild, amide-compatible conditions is required.

Protecting group tert-Butyl ether cleavage Orthogonal synthesis Salicylamide precursor

Optimal Procurement and Research Application Scenarios for 2-tert-Butoxybenzamide


Fragment-Based Drug Discovery (FBDD) Targeting VAP-1/SSAO or Adenosine Receptors Using the Unelaborated ortho-tert-Butoxybenzamide Core

Procure 2-tert-butoxybenzamide as a minimalist, fragment-sized (MW = 193.24) scaffold with a sterically shielded ortho position for fragment-based screening against VAP-1/SSAO or adenosine receptor targets. The primary amide serves as a hydrogen-bond-donor/acceptor anchor, while the tert-butoxy group provides a ~3- to 5-fold steric footprint advantage over methoxy or ethoxy analogs (Taft Eₛ ≈ –1.54 vs. –0.55 to –0.35) that can be exploited for isoform selectivity as demonstrated by the established role of tert-butoxy/Boc groups in HDAC6-selective inhibitor design [1]. The compound's predicted logP (~2.5–2.9) places it in a lipophilicity range suitable for CNS- or membrane-target engagement without excessive hydrophobicity, distinguishing it from the more hydrophilic methoxy (logP = 0.86) and ethoxy (logP = 0.96) analogs [2].

Orthogonal Synthetic Intermediate for Salicylamide-Derived Bioactive Compounds via Acid-Labile tert-Butyl Ether Deprotection

Use 2-tert-butoxybenzamide as a protected salicylamide precursor in multi-step syntheses where the free phenolic –OH of salicylamide would be incompatible with subsequent reactions (e.g., alkylations, acylations, or oxidative transformations). The tert-butyl ether can be cleaved under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that preserve the primary amide, unlike the methyl ether of 2-methoxybenzamide, which requires strongly Lewis-acidic BBr₃ or concentrated HBr that may degrade the amide or other functional groups [3]. The reported three-step synthetic route (63% then 90% then Et₃N/DMF coupling) provides a reproducible entry for in-house synthesis or quality-control benchmarking when procuring from commercial suppliers . This scenario is especially relevant for medicinal chemistry campaigns requiring late-stage unveiling of the salicylamide pharmacophore after constructing complex molecular architecture.

SAR Exploration of Alkoxy Chain Branching Effects on Antifungal Activity and Metabolic Stability

Incorporate 2-tert-butoxybenzamide into a systematic SAR matrix comparing linear (methoxy, ethoxy, n-butoxy, n-hexyloxy) vs. branched (tert-butoxy) 2-alkoxybenzamides for antifungal screening. The class-level SAR established for 2-hexyloxybenzamide (activity comparable to clotrimazole, superior to salicylic acid) provides the benchmarking framework [4], while the tert-butoxy group's branched architecture predicts differential metabolic stability due to reduced susceptibility to CYP450-mediated O-dealkylation . The target compound fills a specific gap in the alkoxy chain topology matrix—branched, bulky, and metabolically hardened—that cannot be addressed by any linear-chain analog, enabling researchers to deconvolute steric effects from lipophilicity effects in antifungal SAR models.

Computational Chemistry and Molecular Docking Studies Requiring Ortho-Substituted Benzamide Conformational Constraints

Employ 2-tert-butoxybenzamide as a model ligand for computational studies of ortho-substituent effects on benzamide conformation, amidic resonance, and rotational barriers. The ortho tert-butoxy group's ability to form a six-membered intramolecular N–H···O hydrogen bond—a feature crystallographically validated in related 2-alkoxybenzamides [5]—provides a well-defined conformational constraint that can be used to calibrate force-field parameters or validate DFT-calculated rotational barriers. This application scenario leverages the unique ortho-alkoxy topology that distinguishes the target from the para isomer (4-tert-butoxybenzamide, CAS 99985-67-8), which lacks any intramolecular hydrogen-bonding capacity with the amide [6].

Quote Request

Request a Quote for 2-[(2-Methylpropan-2-yl)oxy]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.